![molecular formula C137H207N41O39S3 B1591216 生长抑素原 CAS No. 73032-94-7](/img/structure/B1591216.png)
生长抑素原
描述
Prosomatostatin is a precursor protein that is enzymatically processed to generate somatostatin, a peptide hormone. Somatostatin plays a crucial role in inhibiting the release of various hormones, including growth hormone, insulin, and glucagon. Prosomatostatin itself is a 92-amino acid polypeptide derived from a larger precursor protein, preprosomatostatin, which consists of 116 amino acids .
科学研究应用
Endocrine Regulation
Prosomatostatin is primarily known for its role in inhibiting the secretion of several hormones, including GH and prolactin (PRL). Studies have shown that Pro-SS has a greater and more prolonged inhibitory effect on GH release compared to somatostatin (SS) itself. This property makes Pro-SS a valuable tool for studying hormonal control mechanisms in both physiological and pathological conditions.
Key Findings:
- Pro-SS demonstrated a more significant reduction in PRL response to arginine stimulation than SS .
- The prolonged action of Pro-SS suggests its potential use in therapeutic settings where modulation of GH and PRL is required.
Cardiovascular Research
Recent studies have explored the relationship between N-terminal prosomatostatin (NT-proSST) levels and cardiovascular diseases (CVD). NT-proSST serves as a stable marker for evaluating somatostatin secretion, which is crucial given the short half-life of somatostatin itself.
Significant Insights:
- A study involving 5,389 participants indicated that elevated fasting plasma concentrations of NT-proSST were associated with an increased risk of developing diabetes and coronary artery disease (CAD) .
- The analysis utilized Cox proportional hazards models to adjust for traditional cardiovascular risk factors, revealing a correlation between NT-proSST levels and all-cause mortality as well as cardiovascular mortality .
Growth Disorders
Prosomatostatin's role in growth disorders has been investigated, particularly its expression in specific brain regions such as the hypothalamus. Research indicates that pro-SS messenger RNA is present in the periventricular nucleus, suggesting its involvement in growth regulation .
Research Implications:
- Understanding the processing of prosomatostatin can provide insights into growth-related pathologies and potential therapeutic targets for growth disorders.
Processing Insights:
- Studies have identified bioactive products generated from prosomatostatin after cleavage, which may contribute to its regulatory functions .
- The identification of specific peptides derived from pro-SS may pave the way for novel therapeutic agents targeting hormonal imbalances.
Data Summary Table
作用机制
Target of Action
Prosomatostatin, a precursor to somatostatin, primarily targets the endocrine system . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon . It is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .
Mode of Action
The actions of prosomatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors . Prosomatostatin undergoes endoproteolytic cleavage to form two active forms, somatostatin-14 and somatostatin-28 . These forms interact with their targets, leading to changes in hormone secretion .
Biochemical Pathways
Prosomatostatin affects several biochemical pathways. It originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 . These peptides repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas .
Pharmacokinetics
Somatostatin, which is derived from prosomatostatin, is known to have a very short half-life, necessitating continuous intravenous infusion . This suggests that prosomatostatin may also have a short half-life and rapid clearance from the body.
Result of Action
The result of prosomatostatin’s action is the inhibition of several hormones. It suppresses the release of growth hormone, insulin, and glucagon . This leads to a decrease in these hormones in the body, affecting various physiological processes such as growth and glucose metabolism.
Action Environment
The action of prosomatostatin can be influenced by environmental factors. For instance, fasting plasma concentration of N-terminal fragment prosomatostatin (NT-proSST) is associated with the development of diabetes, coronary artery disease (CAD), and mortality . This suggests that the body’s metabolic state and overall health can impact the efficacy and stability of prosomatostatin.
生化分析
Biochemical Properties
Prosomatostatin interacts with various enzymes and proteins in biochemical reactions. It is processed into somatostatin-14 and somatostatin-28, which repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas . The nature of these interactions involves the binding of these peptides to specific receptors, modulating their activity .
Cellular Effects
Prosomatostatin and its derived peptides have significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they inhibit the release of growth hormone from the pituitary gland and regulate the synthesis of glucagon and insulin in the pancreas .
Molecular Mechanism
The molecular mechanism of action of prosomatostatin involves its processing into somatostatin-14 and somatostatin-28, which then exert their effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of prosomatostatin change over time in laboratory settings. Studies have shown that prosomatostatin is processed into somatostatin-14 and somatostatin-28, which then exert their effects . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Prosomatostatin is involved in several metabolic pathways. It is processed into somatostatin-14 and somatostatin-28, which then interact with various enzymes and cofactors . These peptides are involved in the regulation of glucagon and insulin synthesis in the pancreas, indicating their role in metabolic pathways .
Subcellular Localization
Given its role in the production of somatostatin-14 and somatostatin-28, it is likely that it is directed to specific compartments or organelles for processing .
准备方法
Synthetic Routes and Reaction Conditions: Prosomatostatin can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are coupled as their Na-tert-butyloxycarbonyl derivatives, and reactive side chains are protected using various protecting groups such as 4-methylbenzyl for cysteine and benzyl for threonine and serine .
Industrial Production Methods: Industrial production of prosomatostatin typically involves recombinant DNA technology. The gene encoding prosomatostatin is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism expresses the protein, which is subsequently purified using chromatographic techniques .
化学反应分析
Types of Reactions: Prosomatostatin undergoes several post-translational modifications, including cleavage by specific proteases to generate active forms of somatostatin. These reactions are crucial for its biological activity .
Common Reagents and Conditions:
Proteolytic Cleavage: Enzymes such as prohormone convertases are involved in the cleavage of prosomatostatin to generate somatostatin-14 and somatostatin-28.
Oxidation and Reduction: These reactions can affect the disulfide bonds within the peptide, altering its stability and activity.
Major Products: The primary products of prosomatostatin processing are somatostatin-14 and somatostatin-28, both of which have distinct biological activities .
相似化合物的比较
Somatostatin-14: A shorter form of somatostatin with 14 amino acids.
Somatostatin-28: A longer form with 28 amino acids.
Cortistatin: A peptide structurally related to somatostatin but produced by a different gene
Uniqueness: Prosomatostatin is unique in that it serves as a precursor to multiple active forms of somatostatin, each with distinct biological functions. This allows for a diverse range of regulatory effects on hormone secretion and cellular activity .
生物活性
Prosomatostatin is a prohormone that serves as a precursor to several biologically active peptides, including somatostatin-14 (S-14) and somatostatin-28 (S-28). This compound has garnered attention due to its significant role in regulating various physiological processes, including hormone secretion, glucose metabolism, and potential implications in cardiovascular health. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of prosomatostatin.
Structure and Processing
Prosomatostatin consists of 92 amino acids and is processed into several biologically active forms. The C-terminal fragments include somatostatin-14 and somatostatin-28, which exhibit distinct biological activities. The N-terminal segment, particularly the N-terminal prosomatostatin (NT-proSST), has been identified as a stable marker for measuring somatostatin levels in plasma, as it reflects the secretion of its active forms .
Hormonal Regulation
Prosomatostatin plays a critical role in the inhibition of multiple hormones:
- Insulin : Prosomatostatin inhibits insulin release more effectively than somatostatin itself, with studies indicating it suppresses insulin levels approximately five times more potently on a weight basis .
- Growth Hormone (GH) : It significantly lowers plasma GH levels, maintaining this suppression for at least 90 minutes post-administration in vivo .
- Prolactin : Similar inhibitory effects are observed with prolactin secretion, highlighting prosomatostatin's extensive regulatory influence on endocrine functions .
Cardiovascular Implications
A notable study investigated the association between fasting plasma concentrations of NT-proSST and the risk of developing diabetes and coronary artery disease (CAD). In a cohort of 5,389 participants over a mean follow-up of 5.6 years, higher levels of NT-proSST were linked to an increased risk of diabetes and all-cause mortality. Specifically, for each logarithmic increase in NT-proSST levels, the hazard ratio for CAD was 1.24 (95% CI: 1.15–1.33) .
Postprandial Responses
Research has also demonstrated that after nutrient intake, S-28 levels significantly increase, suggesting its role as a hormone involved in modulating nutrient absorption and metabolism. This postprandial response indicates that S-28 may influence metabolic processes beyond its inhibitory effects on hormone secretion .
Comparative Analysis of Prosomatostatin Forms
The following table summarizes the biological activities associated with different forms of prosomatostatin-derived peptides:
Peptide Form | Biological Activity | Source |
---|---|---|
Somatostatin-14 | Inhibits insulin, glucagon, GH | Pancreas |
Somatostatin-28 | Modulates postprandial nutrient absorption | Small intestine |
N-terminal Prosomatostatin (NT-proSST) | Marker for somatostatin secretion; linked to CAD and diabetes risk | Plasma |
属性
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73032-94-7 | |
Record name | Somatostatin-28 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。